1-[4-(2-Methoxyphenyl)piperazin-1-yl]isoquinoline-4-carboxylic acid
Overview
Description
The compound “1-[4-(2-Methoxyphenyl)piperazin-1-yl]isoquinoline-4-carboxylic acid” is a derivative of arylpiperazine . Arylpiperazines are a class of chemical compounds containing a phenyl group attached to a piperazine ring. They have been subjects of comparative analysis for their potential therapeutic applications .
Mechanism of Action
Target of Action
The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its targets, the alpha1-adrenergic receptors, by acting as a ligand . This interaction can lead to the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .
Biochemical Pathways
The alpha1-adrenergic receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The interaction of the compound with these receptors can affect various biochemical pathways, leading to changes in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibit an acceptable pharmacokinetic profile .
Result of Action
The interaction of the compound with its targets can lead to various molecular and cellular effects. For instance, it can affect the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . This can have therapeutic implications for numerous disorders .
Biochemical Analysis
Biochemical Properties
1-[4-(2-Methoxyphenyl)piperazin-1-yl]isoquinoline-4-carboxylic acid plays a significant role in biochemical reactions, particularly as a ligand for alpha1-adrenergic receptors. These receptors are a class of G-protein-coupled receptors involved in various physiological processes, including the contraction of smooth muscles in blood vessels, the lower urinary tract, and the prostate . The compound interacts with these receptors by binding to them, which can either activate or block their function. This interaction is crucial for its potential therapeutic applications in treating conditions such as cardiac hypertrophy, congestive heart failure, hypertension, and neurodegenerative diseases .
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways by modulating the activity of alpha1-adrenergic receptors, which are involved in the regulation of intracellular calcium levels and the activation of protein kinase C . These pathways play a crucial role in cell function, including gene expression and cellular metabolism. The compound’s impact on these pathways can lead to changes in cellular behavior, such as altered cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to alpha1-adrenergic receptors. This binding can either inhibit or activate the receptor, depending on the specific subtype of the receptor and the cellular context . The compound’s interaction with these receptors can lead to changes in gene expression by influencing the activity of transcription factors and other regulatory proteins. Additionally, it can modulate enzyme activity, either inhibiting or activating specific enzymes involved in cellular metabolism and signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular behavior, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can have therapeutic effects, such as reducing blood pressure and improving cardiac function . At higher doses, it can cause toxic or adverse effects, including cardiovascular and neurological side effects . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and elimination from the body . The compound can affect metabolic flux and metabolite levels by modulating the activity of specific enzymes involved in its biotransformation . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interaction with transporters and binding proteins . The compound can be transported across cell membranes by specific transporters, which can affect its localization and accumulation within different tissues . These interactions are important for understanding the compound’s pharmacokinetics and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function can be influenced by its localization within the cell, as different subcellular compartments provide distinct microenvironments that can affect its interactions with biomolecules . Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]isoquinoline-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-27-19-9-5-4-8-18(19)23-10-12-24(13-11-23)20-16-7-3-2-6-15(16)17(14-22-20)21(25)26/h2-9,14H,10-13H2,1H3,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIGXYGRJUOCIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NC=C(C4=CC=CC=C43)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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